![molecular formula C7H8O3 B041619 7-氧杂-双环[2.2.1]庚-5-烯-2-羧酸 CAS No. 24363-23-3](/img/structure/B41619.png)

7-氧杂-双环[2.2.1]庚-5-烯-2-羧酸

描述

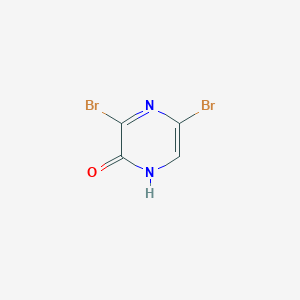

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with notable chemical and physical properties that make it a subject of interest in organic and medicinal chemistry. Its structural uniqueness lies in the presence of an oxa-bicycle and a carboxylic acid functional group.

Synthesis Analysis

This compound can be synthesized through enzymatic kinetic resolution. Schueller, Manning, and Kiessling (1996) described a method using 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid methyl ester and lipase from Candida Rugosa (Schueller, Manning, & Kiessling, 1996).

Molecular Structure Analysis

The molecular structure has been investigated through various techniques including FT-IR, H NMR, and X-ray crystallographic techniques, as reported by Jian Li and Zu-Pei Liang (2013) (Jian Li & Zu-Pei Liang, 2013).

Chemical Reactions and Properties

Its reactivity was detailed by Lajunen and Maki (1991) in the context of acid-catalyzed hydrolysis, showing the mechanism and kinetics involved (Lajunen & Maki, 1991). Additionally, reactions involving furfurylamine and maleimides leading to the formation of the 7-oxa-bicyclo[2.2.1]hept-5-ene skeleton have been reported by Puerto Galvis and Kouznetsov (2013) (Puerto Galvis & Kouznetsov, 2013).

Physical Properties Analysis

Its physical properties, such as crystal structure and hydrogen bonding patterns, were explored by Pfluger, Harlow, and Simonsen (1973) through single-crystal X-ray diffraction techniques (Pfluger, Harlow, & Simonsen, 1973).

Chemical Properties Analysis

The chemical properties, including its reactivity and interaction with other chemical entities, have been a subject of study. The synthesis and reactivity of its derivatives, highlighting their antimicrobial and antioxidant properties, were researched by Dhanapal, Perumal, Ramprasath, and Mathivanan (2013) (Dhanapal, Perumal, Ramprasath, & Mathivanan, 2013).

科学研究应用

它用作开环复分解聚合 (ROMP) 的前体,用于制备碳水化合物替代物 (Schueller、Manning 和 Kiessling,1996)。

源自该酸的 N-丙基-7-氧杂-双环[2.2.1]庚-5-烯-2,3-二羧亚胺作为抗肿瘤、抗炎和抗菌剂显示出潜力 (Li 和 Liang,2013)。

与该化合物相关的 7-氧杂-5-氧代-2-双环[2.2.1]庚烯的酸催化水解产生 1,2-二羟基苯,在有机合成中具有应用 (Lajunen 和 Maki,1991)。

它用于合成 (±)-肾毒霉酸,该酸在对锥酸合成中具有潜在应用 (Forster、Fitremann 和 Renaud,1998)。

其结构中的高应变允许立体选择性地制备各种功能化支架,如环戊烯、二氢呋喃、吡咯啉和吡咯烷 (Moreno-Clavijo 等,2011)。

该酸的炔酸酯对钢酸腐蚀表现出有希望的防腐性能 (Mamedov,2004)。

与该酸的铜 (II) 配合物显示出构建高效金属有机框架的潜力 (McCann 等,1997)。

它用于 7-氧杂-2-氮杂双环[2.2.1]庚-5-烯骨架的新型绿色合成策略,在遗传学和发育生物学中具有应用 (Puerto Galvis 和 Kouznetsov,2013)。

它是合成具有 2-氮杂-7-氧杂双环[4.3.0]壬烷骨架的天然产物样化合物的起始原料,有助于组装各种生物碱样化合物 (Sonaglia 等,2012)。

它在增强等规聚丙烯的机械性能方面有应用 (Pan 等,2018)。

作用机制

Target of Action

It’s known to be used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The exact mode of action of 7-Oxa-bicyclo[22It’s known that the compound can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .

Biochemical Pathways

The specific biochemical pathways affected by 7-Oxa-bicyclo[22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .

Result of Action

The molecular and cellular effects of 7-Oxa-bicyclo[22It’s known that the compound can be used in the synthesis of 4,4-dialkyl-2-butenolides , which suggests that it may have a role in the formation of these compounds.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Oxa-bicyclo[22It’s known that the compound is moisture sensitive , indicating that its stability and efficacy could be affected by humidity levels in the environment.

属性

IUPAC Name |

7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZLZWREBWOZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(C1C(=O)O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390171 | |

| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

CAS RN |

24363-23-3 | |

| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

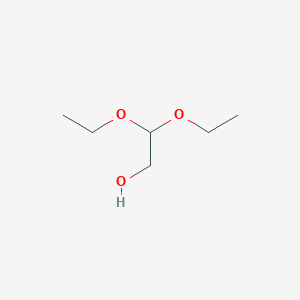

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

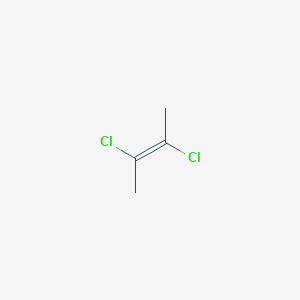

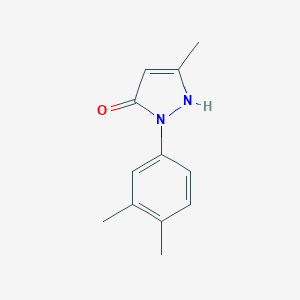

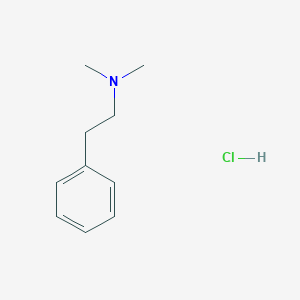

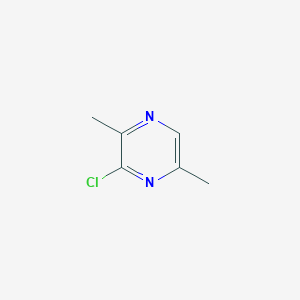

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)

![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)